Alexa Fluor 430

Description

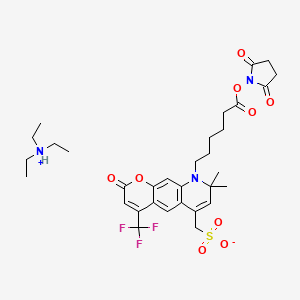

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H42F3N3O9S |

|---|---|

Molecular Weight |

701.8 g/mol |

IUPAC Name |

[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |

InChI |

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |

InChI Key |

WEJVZSAYICGDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Alexa Fluor 430 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 430 is a fluorescent dye that serves as a valuable tool in a multitude of life science research applications. Characterized by its unique spectral properties, it fills a niche between blue and green emitting fluorophores, offering researchers flexibility in multicolor imaging and detection experiments. This technical guide provides a comprehensive overview of Alexa Fluor 430, its applications, and detailed protocols for its use in various research contexts.

Core Properties of Alexa Fluor 430

Alexa Fluor 430 is a sulfonated coumarin (B35378) dye, a chemical modification that enhances its water solubility and, consequently, its performance in aqueous biological environments. This modification contributes to brighter and more photostable conjugates compared to many other fluorophores in its spectral range.[1][2]

Spectral Profile

Alexa Fluor 430 is optimally excited by light in the violet-to-blue region of the spectrum and emits in the green-yellow region. This large Stokes shift (the difference between the excitation and emission maxima) is a key advantage, as it minimizes spectral overlap in multicolor experiments.

| Property | Value | Reference |

| Excitation Maximum (nm) | 431 - 434 | [3][4] |

| Emission Maximum (nm) | 539 - 541 | [1][3][5] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~16,000 | [3][5] |

| Fluorescence Lifetime (ns) | ~1.6 - 2.0 |

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local environment.

Key Advantages

-

High Photostability: Alexa Fluor 430 conjugates are more resistant to photobleaching than many spectrally similar dyes, allowing for longer exposure times during imaging.[1][6][7][8]

-

pH Insensitivity: Its fluorescence intensity is stable over a broad pH range (pH 4-10), making it suitable for a variety of cellular and physiological conditions.[9]

-

Water Solubility: The sulfonation of the dye ensures high water solubility, preventing aggregation and precipitation of conjugates.[1]

-

Large Stokes Shift: The significant separation between its excitation and emission spectra reduces bleed-through in multicolor applications.[10]

Applications in Research

The unique characteristics of Alexa Fluor 430 make it a versatile tool for various research applications, primarily in fluorescence microscopy and flow cytometry.

Immunofluorescence

Alexa Fluor 430 is widely used as a label for primary and secondary antibodies in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization of specific proteins within cells and tissues. Its green-yellow emission provides a distinct color option in multicolor imaging experiments, especially when combined with blue, green, and red fluorescent probes.

Neuroanatomical Tracing

A prominent application of Alexa Fluor 430 is in neuroanatomical research as a retrograde tracer. When conjugated to molecules like the B subunit of cholera toxin (CTB), it is taken up by axon terminals and transported back to the neuronal cell body, allowing for the mapping of neural circuits. The brightness and photostability of Alexa Fluor 430-CTB conjugates enable clear visualization of labeled neurons.[3][6][7][8]

Fluorescence Resonance Energy Transfer (FRET)

Alexa Fluor 430 can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies. FRET is a technique used to measure the distance between two molecules, providing insights into protein-protein interactions and conformational changes. Alexa Fluor 430 has been identified as a suitable FRET donor for acceptor fluorophores like mCherry, with a calculated Förster distance (R₀) of approximately 6.05 nm.[11]

Experimental Protocols

Antibody Conjugation with Alexa Fluor 430 NHS Ester

This protocol describes the conjugation of Alexa Fluor 430 N-hydroxysuccinimidyl (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form a stable covalent bond.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

Alexa Fluor 430 NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Antibody:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains amines (e.g., Tris or glycine), dialyze the antibody against PBS.

-

-

Prepare the Dye Solution:

-

Allow the vial of Alexa Fluor 430 NHS ester to warm to room temperature.

-

Dissolve the reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of Alexa Fluor 430 (~434 nm).

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

-

Retrograde Neuroanatomical Tracing with Alexa Fluor 430-CTB

This protocol is adapted from procedures for using fluorescently labeled cholera toxin B subunit for retrograde tracing in the central nervous system.[3][6][7]

Materials:

-

Alexa Fluor 430 conjugated to Cholera Toxin Subunit B (CTB)

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Microsyringe or micropipette

-

Anesthetic

-

Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

Procedure:

-

Tracer Preparation:

-

Reconstitute the lyophilized Alexa Fluor 430-CTB conjugate in sterile saline or aCSF to the desired concentration (typically 0.1-1% w/v).

-

-

Animal Surgery and Injection:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest.

-

Inject a small volume (e.g., 50-200 nL) of the tracer solution into the target brain region using a microsyringe or micropipette over several minutes.

-

Leave the injection needle in place for an additional 5-10 minutes to minimize backflow.

-

-

Survival and Transport:

-

Suture the incision and allow the animal to recover.

-

The optimal survival time for retrograde transport can vary but is typically between 3 to 7 days.[8]

-

-

Tissue Processing:

-

Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in PBS.

-

Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.

-

Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

-

Section the brain on a cryostat or vibratome.

-

-

Imaging:

-

Mount the brain sections on slides and coverslip with an appropriate mounting medium.

-

Visualize the retrogradely labeled neurons using a fluorescence microscope with filters suitable for Alexa Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm).

-

Visualizations

Experimental Workflow: Retrograde Neuroanatomical Tracing

Logical Relationship: Antibody Conjugation and Purification

Conclusion

Alexa Fluor 430 is a robust and versatile fluorescent dye that offers significant advantages for researchers in various fields. Its unique spectral properties, high photostability, and pH insensitivity make it an excellent choice for immunofluorescence, neuroanatomical tracing, and FRET-based applications. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize Alexa Fluor 430 to generate high-quality, reproducible data in their studies.

References

- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Fluorophores [microscopy.unc.edu]

- 4. Spectrum [Alexa Fluor 430] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HU [thermofisher.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alexa Fluor 430: Excitation, Emission, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 430, a versatile fluorophore in the Alexa Fluor family. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in various research and development settings.

Core Spectroscopic Properties

Alexa Fluor 430 is a green-fluorescent dye characterized by a large Stokes shift, making it particularly useful in multicolor imaging applications by minimizing spectral overlap.[1][2] Its fluorescence is notably stable across a wide pH range (pH 4 to 10) and it exhibits greater photostability compared to many other fluorescent dyes, allowing for longer exposure times during imaging.[2][3][4]

Quantitative Data Summary

The key spectral and physical properties of Alexa Fluor 430 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum | 431 - 433 nm | [1][5][6] |

| Emission Maximum | 540 - 541 nm | [1][5][6] |

| Molar Extinction Coefficient | ~16,000 cm⁻¹M⁻¹ | [5][6] |

| Recommended Laser Line | 405 nm | [5] |

| Common Emission Filter | 530/43 nm | [5] |

| Quantum Yield | Low (exact value not specified in sources) | [7] |

| pH Sensitivity | Insensitive between pH 4 and 10 | [3][4] |

| Water Solubility | High | [3][4] |

Principles of Fluorescence: A Visual Representation

The following diagram illustrates the fundamental principle of fluorescence, demonstrating the process of excitation and emission of a fluorophore like Alexa Fluor 430 upon light absorption.

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Protocols: Immunofluorescence Staining

Alexa Fluor 430-conjugated secondary antibodies are widely used for indirect immunofluorescence. The following is a detailed, generalized protocol for the immunofluorescent staining of cultured cells.

Materials

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal goat serum in PBS)

-

Primary Antibody (specific to the target antigen)

-

Alexa Fluor 430-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile coverslips in a culture dish.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 430-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 430 (excitation ~430 nm, emission ~540 nm) and the counterstain.

-

Experimental Workflow: Visualizing a Target Protein

The following diagram outlines the key steps in a typical indirect immunofluorescence experiment to visualize a specific protein within a cell.

Caption: Workflow for indirect immunofluorescence staining.

Application in Signaling Pathway Visualization

While Alexa Fluor 430 is a versatile dye not limited to a specific signaling pathway, it can be instrumental in visualizing key protein localizations and modifications within any pathway of interest. For instance, in a generic kinase signaling cascade, Alexa Fluor 430-conjugated antibodies can be used to detect the phosphorylation and subsequent translocation of a transcription factor to the nucleus.

The diagram below illustrates a simplified, generic signaling pathway that can be studied using immunofluorescence with dyes like Alexa Fluor 430.

Caption: A generic cell signaling pathway leading to gene expression.

References

- 1. Spectrum [Alexa Fluor 430] | AAT Bioquest [aatbio.com]

- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Alexa Fluor 430 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Fluorophores [microscopy.unc.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alexa Fluor 430 for Microscopy

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 430, a versatile fluorophore for fluorescence microscopy. It is intended for researchers, scientists, and drug development professionals utilizing fluorescence imaging techniques.

Core Spectral and Physicochemical Properties

Alexa Fluor 430 is a green-fluorescent dye characterized by a large Stokes shift, making it an excellent choice for multicolor imaging applications where minimizing spectral overlap is crucial. Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | 431 - 434 nm | [1][2][3][4] |

| Emission Maximum (λem) | 539 - 542 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~15,000 - 16,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [4] |

| Molecular Weight | ~702 g/mol | |

| Solubility | Water-soluble | [5] |

| pH Sensitivity | Stable over a wide pH range (pH 4-10) | [5][6] |

| Photostability | High |

Recommended Microscopy Setups

Proper configuration of the fluorescence microscope is critical for optimal signal detection and minimizing bleed-through from other fluorophores.

Excitation Sources

Alexa Fluor 430 can be efficiently excited by various common light sources in fluorescence microscopy.

-

Laser Lines: The 405 nm diode laser is a common and effective excitation source.[7]

-

Arc Lamps: Broad-spectrum sources like mercury or xenon arc lamps, when combined with an appropriate excitation filter, can also be used.

Filter Sets

The choice of optical filters is paramount for isolating the fluorescence emission of Alexa Fluor 430. A typical filter set consists of an excitation filter, a dichroic mirror, and an emission filter.

| Filter Type | Recommended Wavelength (nm) |

| Excitation Filter | 430 nm |

| Dichroic Mirror | Cut-off wavelength between excitation and emission maxima |

| Emission Filter | 530/43 nm or 538 nm |

Experimental Protocols

This section provides a detailed methodology for labeling proteins with Alexa Fluor 430 NHS ester, a common reactive form of the dye.

Protein Labeling with Alexa Fluor 430 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

-

Alexa Fluor 430 NHS Ester

-

Protein to be labeled (in amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.

-

-

Prepare the Dye Solution:

-

Dissolve the Alexa Fluor 430 NHS ester in a small amount of DMF or DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~430 nm).

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

Signaling Pathways and Workflows

Visualizing experimental workflows and signaling pathways can aid in understanding and execution. The following diagrams are generated using the DOT language.

Caption: Protein labeling workflow with Alexa Fluor 430.

Caption: A typical immunofluorescence staining protocol.

Applications in Microscopy

Alexa Fluor 430 is a versatile dye suitable for a range of fluorescence microscopy applications.

-

Immunofluorescence (IF): Due to its bright signal and photostability, Alexa Fluor 430 is widely used for detecting specific proteins in fixed cells and tissues.[1] It can be conjugated to secondary antibodies for indirect immunofluorescence or directly to primary antibodies.

-

Live-Cell Imaging: The high photostability of Alexa Fluor dyes makes them suitable for live-cell imaging, allowing for longer acquisition times with reduced phototoxicity.[1]

-

Multi-Color Imaging: The large Stokes shift of Alexa Fluor 430 is particularly advantageous in multi-color experiments, as it reduces the likelihood of spectral bleed-through into adjacent detection channels.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 5. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. FluoroFinder [app.fluorofinder.com]

An In-Depth Technical Guide to the Photophysical Properties of Alexa Fluor 430

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and brightness of the Alexa Fluor 430 fluorescent dye. The information is intended for researchers, scientists, and professionals in drug development who utilize fluorescence in their work. This document delves into the core photophysical properties of Alexa Fluor 430, offering a basis for experimental design and application.

Core Photophysical Properties of Alexa Fluor 430

Alexa Fluor 430 is a fluorescent dye that fills a unique spectral niche, absorbing light in the violet-blue region and emitting in the green-yellow range. This large Stokes shift is advantageous in multicolor imaging experiments, as it minimizes spectral overlap and crosstalk between different fluorophores.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of Alexa Fluor 430, along with other common fluorophores for comparative analysis. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| Alexa Fluor 430 | 433[1][2] | 541[1][2] | 16,000[1][2] | 0.55[3] | 8,800[3] |

| Fluorescein (FITC) | 493 | 525 | 78,000 | 0.50 | 39,000 |

| EGFP | 489 | 508 | 55,000 | 0.60 | 33,000 |

| Lucifer Yellow CH | 428 | 536 | 24,200 | 0.21 | 5,082 |

Note on Alexa Fluor 430 Quantum Yield: There are conflicting reports regarding the quantum yield of Alexa Fluor 430. While a value of 0.55 is available from some sources[3], other research indicates a "low" quantum yield without specifying a numerical value[4]. Furthermore, comprehensive tables of Alexa Fluor quantum yields from the manufacturer do not always include a value for Alexa Fluor 430[5][6]. This discrepancy should be considered when designing experiments where absolute quantum efficiency is a critical parameter.

Brightness and Photostability

The brightness of a fluorophore is a critical parameter for the sensitivity of fluorescence-based assays. As indicated in the table, the calculated brightness of Alexa Fluor 430 is 8,800. While its extinction coefficient is lower than that of FITC and EGFP, its quantum yield contributes significantly to its overall fluorescence intensity.

The Alexa Fluor family of dyes is renowned for its superior photostability compared to traditional fluorophores[7]. This characteristic is crucial for applications requiring prolonged or repeated exposure to excitation light, such as time-lapse microscopy and high-content screening.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of a fluorophore like Alexa Fluor 430, based on the comparative method of Williams et al.[8]. This method involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvents (e.g., phosphate-buffered saline (PBS) for aqueous measurements).

-

Fluorescence standard with a known quantum yield in the same solvent as the test sample.

-

Alexa Fluor 430 stock solution of known concentration.

Procedure

-

Preparation of Solutions:

-

Prepare a series of dilutions of both the Alexa Fluor 430 and the standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of Alexa Fluor 430 and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the fluorophores.

-

Record the fluorescence emission spectrum for each dilution of both the Alexa Fluor 430 and the standard. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both Alexa Fluor 430 and the standard.

-

The slope of the resulting linear fits for the sample (S) and the standard (Std) are determined.

-

-

Quantum Yield Calculation:

-

The quantum yield of Alexa Fluor 430 (ΦS) is calculated using the following equation:

ΦS = ΦStd * (SlopeS / SlopeStd) * (ηS² / ηStd²)

Where:

-

ΦStd is the quantum yield of the standard.

-

SlopeS and SlopeStd are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηS and ηStd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Visualizing Photophysical Concepts

To aid in the understanding of the relationship between the key photophysical parameters, the following diagrams have been generated using the DOT language.

Caption: Relationship between intrinsic properties and the overall brightness of a fluorophore.

Caption: Experimental workflow for determining the relative quantum yield of a fluorophore.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. bu.edu [bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

The Chemistry of Alexa Fluor Dyes: A Technical Guide for Researchers

The Alexa Fluor family of fluorescent dyes, developed by Thermo Fisher Scientific, represents a significant advancement in fluorescence labeling technology.[1] These dyes are widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications due to their superior performance compared to traditional fluorophores.[2][3] This technical guide provides an in-depth look at the core chemistry of Alexa Fluor dyes, their key characteristics, and protocols for their application in biological research.

Core Chemistry and Structure

While the precise chemical structures of individual Alexa Fluor dyes are proprietary, it is known that they are synthesized through the sulfonation of well-established fluorescent dye families, including coumarin, xanthene (such as fluorescein), rhodamine, and cyanine (B1664457) dyes.[1][2] This sulfonation process introduces sulfonic acid groups into the dye structure, imparting a negative charge and significantly increasing their hydrophilicity.[1][2][] This key modification is responsible for many of the advantageous properties of the Alexa Fluor series.

The benefits of this chemical design include:

-

Increased Brightness: Alexa Fluor conjugates are generally brighter than spectrally similar conjugates, enabling the detection of low-abundance targets with less sample material.[2][5]

-

Enhanced Photostability: A hallmark of the Alexa Fluor series is their resistance to photobleaching, allowing for longer exposure times during image acquisition.[2][5][6][7]

-

pH Insensitivity: The fluorescence of Alexa Fluor dyes is largely independent of pH over a broad range (typically pH 4 to 10), which is a significant advantage over dyes like fluorescein (B123965) whose fluorescence is pH-sensitive.[5][8]

-

Water Solubility: Their hydrophilic nature prevents aggregation and precipitation of conjugates, even at high degrees of labeling, and allows for conjugation reactions to be performed in the absence of organic solvents.[2][5]

Spectral Properties and Quantitative Data

The Alexa Fluor family encompasses a broad range of dyes with excitation and emission spectra spanning the ultraviolet, visible, and near-infrared regions. The naming convention of the dyes roughly corresponds to their maximum excitation wavelength in nanometers.[1] The following tables summarize the key spectral and photophysical properties of commonly used Alexa Fluor dyes.

Table 1: Spectral Characteristics of Alexa Fluor Dyes

| Alexa Fluor Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| 350 | 346 | 442 | 19,000 | - |

| 405 | 401 | 421 | 34,000 | - |

| 430 | 433 | 541 | 16,000 | - |

| 488 | 495 | 519 | 71,000 | 0.92[7][9][10] |

| 514 | 517 | 542 | 80,000 | - |

| 532 | 532 | 553 | 81,000 | 0.61[9] |

| 546 | 556 | 573 | 104,000 | 0.79[9] |

| 555 | 555 | 565 | 150,000 | 0.1[9] |

| 568 | 578 | 603 | 91,300 | 0.69[9] |

| 594 | 590 | 617 | 73,000 | 0.66[9] |

| 610 | 612 | 628 | 138,000 | - |

| 633 | 632 | 647 | 100,000 | 0.33[11] |

| 647 | 650 | 665 | 239,000 | 0.33[9] |

| 660 | 663 | 690 | 132,000 | 0.37[9] |

| 680 | 679 | 702 | 184,000 | 0.36[9] |

| 700 | 702 | 723 | 192,000 | 0.25[9] |

| 750 | 749 | 775 | 240,000 | 0.12[9] |

Data compiled from multiple sources.[8][9][12] Quantum yield values can vary depending on the solvent and conjugation state.

Experimental Protocols: Conjugation Chemistry

Alexa Fluor dyes are commercially available with a variety of reactive moieties to facilitate covalent attachment to biomolecules. The two most common reactive groups are succinimidyl esters (NHS esters) for labeling primary amines and maleimides for labeling free thiols.

Amine-Reactive Labeling with Succinimidyl Esters

NHS esters are widely used to label proteins and amine-modified oligonucleotides. The NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

References

- 1. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. genecopoeia.com [genecopoeia.com]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]

- 11. Quantum Yield [Alexa Fluor 633] | AAT Bioquest [aatbio.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to Alexa Fluor 430

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and spectral properties of Alexa Fluor 430, a versatile fluorophore in the Alexa Fluor family. Detailed experimental protocols for its application in protein labeling, immunofluorescence, and flow cytometry are also included, alongside a structured summary of its quantitative data.

Core Properties and Structure

Alexa Fluor 430 is a bright, green-fluorescent dye notable for its water solubility and pH insensitivity over a wide range (pH 4-10).[1] These characteristics make it a robust tool for stable signal generation in various biological imaging and detection applications, including flow cytometry and fluorescence microscopy.[1][2] The fluorophore is typically supplied as a reactive dye, most commonly as a succinimidyl ester (NHS ester), for covalent labeling of primary amines on proteins and amine-modified oligonucleotides.[1][2]

The chemical structure of Alexa Fluor 430 succinimidyl ester reveals a complex aromatic core responsible for its fluorescent properties, linked to a succinimidyl ester group that enables covalent bond formation with primary amines.

Chemical Structure of Alexa Fluor 430 Succinimidyl Ester

Caption: 2D structure of Alexa Fluor 430 succinimidyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative properties of various Alexa Fluor 430 derivatives.

| Property | Alexa Fluor 430 NHS Ester | Alexa Fluor 430 Amine | Alexa Fluor 430 Hydrazide |

| Molecular Weight | 701.8 g/mol [1][3] | - | - |

| Excitation Maxima | 430 nm[1] | 430 nm[4] | 430 nm |

| Emission Maxima | 545 nm[1] | 542 nm[4] | 542 nm |

| Extinction Coefficient | 15,000 cm⁻¹M⁻¹[1] | 15,955 cm⁻¹M⁻¹[4] | - |

| Quantum Yield | - | 0.23[4] | - |

| Reactive Group | Succinimidyl Ester[1] | Amine[4] | Hydrazide |

| Reactivity | Primary amines[1] | Electrophiles, Carbonyls | Aldehydes, Ketones[5] |

Experimental Protocols

Protein Labeling with Alexa Fluor 430 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL and the buffer should be free of primary amines (e.g., Tris).

Methodology:

-

Prepare Protein Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Reconstitute the Dye: Dissolve the Alexa Fluor 430 NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

-

Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescent staining of a target protein in fixed and permeabilized cells using a primary antibody and an Alexa Fluor 430-conjugated secondary antibody.

Methodology:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the Alexa Fluor 430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for Alexa Fluor 430.

Flow Cytometry Staining

This protocol describes the staining of cell surface antigens for analysis by flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., tissue, blood) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FACS buffer).

-

Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

-

Primary Antibody Staining: Add the primary antibody conjugated to Alexa Fluor 430 to the cell suspension.

-

Incubation: Incubate the cells for 20-30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C) and decanting the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer for analysis.

-

Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for exciting Alexa Fluor 430 and capturing its emission.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.

References

Alexa Fluor 430: A Technical Guide to its Core Advantages in Research and Development

For Immediate Release

Introduction

In the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. Alexa Fluor 430, a member of the renowned Alexa Fluor family of dyes, presents a unique combination of spectral properties and robust performance characteristics. This technical guide provides an in-depth analysis of the key advantages of Alexa Fluor 430, tailored for researchers, scientists, and drug development professionals. It covers the dye's photophysical properties, detailed experimental protocols, and visual workflows to facilitate its integration into advanced biological applications.

Core Advantages of Alexa Fluor 430

Alexa Fluor 430 is a coumarin-based dye engineered for superior performance in fluorescence microscopy and flow cytometry. Its primary advantages lie in its unique spectral positioning, high photostability, and consistent fluorescence across a range of experimental conditions.

Unique Spectral Characteristics

One of the most significant advantages of Alexa Fluor 430 is its ability to fill a spectral gap between common blue and green fluorophores. With an excitation maximum around 431-434 nm and an emission maximum at approximately 540-542 nm, it possesses an exceptionally large Stokes shift.[1][2][3] This large separation between excitation and emission wavelengths is highly advantageous for multicolor imaging experiments, as it minimizes spectral overlap and bleed-through into adjacent channels, leading to cleaner, more reliable data. This makes it an excellent choice for multiplexing with other common fluorophores.

High Photostability

A critical factor in fluorescence imaging is the photostability of the dye. Alexa Fluor dyes are renowned for their resistance to photobleaching compared to traditional fluorophores like FITC.[4] Alexa Fluor 430 is particularly well-suited for applications requiring prolonged or intense light exposure, such as time-lapse live-cell imaging and confocal microscopy, allowing for longer image acquisition times without significant signal loss.[5]

pH Insensitivity

The fluorescence intensity of many dyes, notably fluorescein (B123965) (FITC), is highly dependent on pH. In contrast, Alexa Fluor 430 maintains its bright fluorescence over a broad pH range (pH 4 to 10).[5] This chemical stability is crucial for experiments involving acidic or alkaline cellular compartments or buffers, ensuring that the observed fluorescence signal is a true representation of target abundance, not an artifact of environmental pH fluctuations.

Brightness and Water Solubility

Alexa Fluor 430 is a bright and highly water-soluble dye.[5] Its sulfonation makes it hydrophilic, which facilitates conjugation reactions in aqueous buffers without the need for organic solvents and reduces the tendency of dye-protein conjugates to precipitate during storage. While its quantum yield is moderate, its overall brightness (a product of molar extinction coefficient and quantum yield) provides robust signal generation for reliable detection.[6]

Quantitative Data Summary

The photophysical properties of Alexa Fluor 430 are summarized below, with comparisons to other commonly used fluorophores.

| Property | Alexa Fluor 430 | Fluorescein (FITC) | Green Fluorescent Protein (GFP) |

| Excitation Max (nm) | 431 - 434[1][2] | ~494 | ~488 |

| Emission Max (nm) | 540 - 542[1][6] | ~518 | ~509 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~16,000[5][7] | ~83,000 | ~56,000 |

| Quantum Yield (Φ) | 0.23[6] | ~0.92 | ~0.79 |

| Stokes Shift (nm) | ~107-111 | ~24 | ~21 |

| pH Sensitivity | Insensitive (pH 4-10)[5] | Sensitive | Moderately Sensitive |

| Photostability | High | Low | Moderate |

Experimental Protocols

Detailed methodologies are provided for the two most common applications of Alexa Fluor 430: antibody conjugation and immunofluorescence staining.

Protocol 1: Conjugation of Alexa Fluor 430 NHS Ester to an IgG Antibody

This protocol describes the covalent labeling of an IgG antibody with Alexa Fluor 430 succinimidyl (NHS) ester, which targets primary amines on the protein.

Materials:

-

Purified IgG antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

-

Alexa Fluor 430 NHS Ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

1 M Sodium bicarbonate (NaHCO₃), pH ~8.3.

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.

-

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Methodology:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.

-

If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS prior to labeling.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This is crucial for efficient reaction with primary amines.[2]

-

-

Dye Preparation:

-

Allow the vial of Alexa Fluor 430 NHS Ester to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO.[1] For example, dissolve a 1 µmol vial in 100 µL of solvent. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

While gently stirring, add the reactive dye solution to the antibody solution. A molar ratio of 5-9 moles of dye per mole of antibody is often optimal for IgGs.[2]

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the first colored band that elutes from the column; this is the antibody conjugate. The free dye will elute later as a separate, slower-moving band.

-

Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 1-10 mg/mL) and a preservative like sodium azide (B81097) (to 2 mM), or aliquot and freeze at -20°C.[2]

-

Protocol 2: Indirect Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for using a primary antibody followed by an Alexa Fluor 430-conjugated secondary antibody to visualize a target antigen in fixed cells.

Materials:

-

Cells cultured on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS).

-

Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100).

-

Unlabeled primary antibody specific to the target antigen.

-

Alexa Fluor 430-conjugated secondary antibody (specific to the host species of the primary antibody).

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Methodology:

-

Cell Preparation and Fixation:

-

Rinse cells on coverslips briefly with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the Alexa Fluor 430-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.

-

-

Final Washes and Counterstaining:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

-

Incubate with a nuclear counterstain like DAPI diluted in PBS for 5 minutes.

-

Perform a final rinse with PBS.

-

-

Mounting:

-

Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light, until imaging.

-

Visualized Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

References

The Discovery and Development of Alexa Fluor 430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 430 is a fluorescent dye that fills a unique spectral niche, absorbing light in the violet-to-blue region and emitting in the green-yellow range. This significant Stokes shift makes it a valuable tool in multicolor fluorescence imaging and other applications where spectral separation is critical. Developed by Molecular Probes, now a part of Thermo Fisher Scientific, Alexa Fluor 430 belongs to the renowned Alexa Fluor family of dyes. These dyes were engineered for superior performance, offering enhanced brightness, photostability, and pH insensitivity compared to earlier generations of fluorescent labels.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, development, and key applications of Alexa Fluor 430, complete with experimental protocols and data presented for the scientific community.

Discovery and Development

The Alexa Fluor dye series was developed by Richard and Rosaria Haugland, the founders of Molecular Probes, to overcome the limitations of existing fluorescent dyes like fluorescein (B123965) and rhodamine, which suffered from rapid photobleaching and pH-dependent fluorescence.[1][2] The general strategy involved the chemical modification of well-known dye families, including coumarin (B35378), rhodamine, and cyanine (B1664457) dyes, through sulfonation.[2] This process introduces negatively charged sulfonate groups, rendering the dyes more hydrophilic and soluble in aqueous buffers, which is highly advantageous for biological applications.[2]

Alexa Fluor 430 is a member of the coumarin class of Alexa Fluor dyes.[5] Its development was driven by the need for a reactive dye that could be efficiently excited by the violet laser lines becoming common in flow cytometers and confocal microscopes, while emitting at a significantly longer wavelength to minimize spectral overlap with blue-emitting fluorophores.[6] This large Stokes shift is a defining characteristic of Alexa Fluor 430.

While the precise, proprietary chemical structure of Alexa Fluor 430 is not publicly disclosed, it is known to be a sulfonated coumarin derivative. The synthesis of related 7-aminocoumarin (B16596) dyes, which share the core coumarin structure, often involves multi-step chemical reactions, including the Pechmann condensation or more modern approaches like the Buchwald-Hartwig cross-coupling to introduce the amino group that is crucial for subsequent conjugation to biomolecules.[1][2][7][8]

Core Properties and Data Presentation

The performance of a fluorescent dye is defined by its photophysical properties. The key quantitative data for Alexa Fluor 430 are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 431 - 433 nm | [9][10] |

| Emission Maximum (λem) | 540 - 541 nm | [9][10] |

| Molar Extinction Coefficient (ε) | ~16,000 cm-1M-1 | [10] |

| Molecular Weight | ~702 g/mol | [11] |

| Optimal pH Range | 4 - 10 | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of coumarin-based dyes like Alexa Fluor 430.

Representative Synthesis of a 7-Aminocoumarin Dye

While the exact synthesis of Alexa Fluor 430 is proprietary, the following protocol for the synthesis of a 7-aminocoumarin derivative via the Buchwald-Hartwig cross-coupling provides a representative example of the chemical strategies employed for this class of dyes.[2][7]

Objective: To synthesize a 7-aminocoumarin derivative from a 7-hydroxycoumarin precursor.

Materials:

-

7-hydroxycoumarin methyl ester

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Pyridine

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf2O)

-

Palladium(II) acetate

-

(R)-(+)-BINAP

-

Cesium carbonate (Cs2CO3)

-

Benzophenone (B1666685) imine

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Triflate Precursor:

-

Dissolve the 7-hydroxycoumarin methyl ester in a mixture of anhydrous dichloromethane and pyridine.

-

Cool the solution in an ice bath.

-

Add trifluoromethanesulfonic anhydride (Tf2O) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 7-trifluoromethylsulfonylcoumarin methyl ester.[2]

-

-

Buchwald-Hartwig Cross-Coupling:

-

In an oven-dried flask under a nitrogen atmosphere, combine the 7-trifluoromethylsulfonylcoumarin methyl ester, palladium(II) acetate, (R)-(+)-BINAP, and cesium carbonate.

-

Add anhydrous THF and benzophenone imine.

-

Reflux the mixture under nitrogen until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.[2]

-

-

Hydrolysis to the Final Product:

-

Dissolve the purified intermediate from the previous step in THF.

-

Add aqueous HCl and stir at room temperature to cleave the benzophenone imine and hydrolyze the methyl ester.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry, concentrate, and purify the final 7-aminocoumarin product by column chromatography.[2]

-

Measurement of Fluorescence Quantum Yield

The following is a generalized protocol for determining the fluorescence quantum yield of a dye like Alexa Fluor 430 using the comparative method.[3][8][11][13]

Objective: To determine the fluorescence quantum yield of a test sample relative to a known standard.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Fluorescence cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or water)

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4 for blue-emitting dyes)

-

Test dye solution (e.g., Alexa Fluor 430)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test dye and the standard dye in the chosen solvent.

-

Prepare a series of dilutions for both the test dye and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test dye and the standard at the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the test sample (ΦX) using the following equation: ΦX = ΦST * (SlopeX / SlopeST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, SlopeX and SlopeST are the slopes of the plots for the test and standard samples, and ηX and ηST are the refractive indices of the solvents used for the test and standard samples (if different).[11]

-

Applications in Signaling Pathways and Experimental Workflows

While specific research articles detailing the use of Alexa Fluor 430 in complex signaling pathway analysis are not abundant, its spectral properties make it a suitable candidate for such studies, particularly in the context of Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules, where the efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules, making it a powerful tool for studying molecular interactions.[14]

The following section describes a hypothetical but scientifically plausible application of Alexa Fluor 430 in a FRET-based assay to monitor apoptosis, a key cellular signaling pathway. This example is adapted from established FRET-based apoptosis assays that utilize other fluorophore pairs.[14]

FRET-Based Monitoring of Caspase-3 Activation in Apoptosis

Conceptual Framework:

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. A FRET-based biosensor for caspase-3 activity can be designed using a donor and acceptor fluorophore pair linked by a peptide containing the caspase-3 cleavage sequence (DEVD). In the intact biosensor, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon activation of caspase-3 during apoptosis, the linker is cleaved, separating the donor and acceptor, leading to a decrease in FRET and an increase in donor fluorescence.

Given its spectral properties, Alexa Fluor 430 is an excellent candidate as a FRET donor, paired with a suitable acceptor such as a green fluorescent protein (GFP) or a yellow fluorescent protein (YFP).

Signaling Pathway Diagram:

Caption: Apoptotic signaling cascade leading to caspase-3 activation and FRET biosensor cleavage.

Experimental Workflow:

Caption: Experimental workflow for FRET-based imaging of caspase-3 activity.

Detailed Protocol for Immunofluorescence Staining:

This protocol provides a general workflow for using an Alexa Fluor 430-conjugated secondary antibody for immunofluorescence imaging of a target protein involved in a signaling pathway.

Objective: To visualize the subcellular localization of a target protein using indirect immunofluorescence.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (specific to the target protein)

-

Alexa Fluor 430-conjugated secondary antibody (against the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips twice with PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 5% normal goat serum in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 430-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and Alexa Fluor 430.

-

Conclusion

Alexa Fluor 430 represents a significant advancement in fluorescent probe technology, offering researchers a bright, photostable, and spectrally unique tool for a variety of applications. Its development as part of the broader Alexa Fluor family has provided the scientific community with a robust set of reagents for fluorescence microscopy, flow cytometry, and FRET-based assays. While its full potential in dissecting complex signaling pathways is still being explored, its favorable photophysical properties position it as a valuable component in the ever-expanding toolkit of molecular and cellular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. FRET-based biosensors for protein kinases: illuminating the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative live-cell imaging of GPCR downstream signaling dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Live imaging of apoptotic signaling flow using tunable combinatorial FRET-based bioprobes for cell population analysis of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to Alexa Fluor 430: Principles and Applications in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Alexa Fluor 430, a unique fluorescent dye, and its applications in cell biology research. We will delve into its spectral properties, core applications, and detailed experimental protocols, offering a comprehensive resource for laboratory use.

Introduction to Alexa Fluor 430

Alexa Fluor 430 is a member of the Alexa Fluor family of fluorescent dyes, known for their superior performance in imaging and flow cytometry applications.[1][2] It is a coumarin-based dye specifically designed to fill the spectral gap between green and yellow fluorophores.[3][4] A key characteristic of Alexa Fluor 430 is its exceptionally large Stokes shift, meaning there is a significant difference between its maximum excitation and emission wavelengths.[3] This property is highly advantageous in multicolor fluorescence experiments as it minimizes spectral overlap and bleed-through between different fluorescent channels.

Excitation of Alexa Fluor 430 near its absorption maximum results in a bright, yellow-green fluorescence.[3] It is available in various reactive forms, most commonly as a succinimidyl ester (NHS ester), which readily conjugates to primary amines on proteins and other biomolecules.[3][5][6] This allows for the stable labeling of antibodies, streptavidin, and other probes for a wide range of cell biology applications.[1][3][5]

Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral characteristics. Alexa Fluor 430 is optimally excited by the violet diode laser (405 nm), a common feature in modern fluorescence microscopes and flow cytometers.[7] The table below summarizes the key quantitative properties of Alexa Fluor 430.

| Property | Value | Reference(s) |

| Excitation Maximum | ~433-434 nm | [6][7][8][9][10] |

| Emission Maximum | ~539-541 nm | [3][6][7][8][9][10][11] |

| Extinction Coefficient | ~15,000 - 16,000 cm⁻¹M⁻¹ | [8][9][10] |

| Stokes Shift | ~107 nm | |

| Emission Color | Yellow-Green | [3][9][10] |

Core Applications in Cell Biology

Alexa Fluor 430's unique spectral properties make it a valuable tool for several key applications in cell biology.

-

Fluorescence Microscopy: Conjugates of Alexa Fluor 430, particularly secondary antibodies and streptavidin, are used to visualize the localization of specific proteins and structures within fixed or live cells.[1][2][3] Its large Stokes shift is particularly useful in multicolor imaging, reducing the need for complex spectral unmixing.

-

Flow Cytometry: Alexa Fluor 430-labeled antibodies are employed for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers.[5][12] It can be incorporated into multicolor panels, expanding the range of fluorophores excitable by the violet laser.[13]

-

Protein Labeling: The amine-reactive form of Alexa Fluor 430 allows for the direct conjugation to primary antibodies, purified proteins, or amine-modified oligonucleotides.[5] This enables researchers to create custom-labeled probes for their specific experimental needs.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Alexa Fluor 430.

Protocol for Labeling IgG Antibodies with Alexa Fluor 430 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The succinimidyl ester moiety of the dye reacts with primary amines (lysine residues and the N-terminus) on the protein to form a stable covalent bond.[6]

Materials:

-

Purified IgG antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS).

-

Alexa Fluor 430 NHS Ester.

-

1 M Sodium Bicarbonate, pH ~8.3.[6]

-

Purification resin (e.g., size-exclusion chromatography column like Sephadex G-25) to separate the labeled antibody from unreacted dye.[6][14]

-

Elution buffer (e.g., PBS).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS before labeling.[6][14] Adjust the antibody concentration to 2 mg/mL.

-

Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This pH is optimal for the reaction of the NHS ester with primary amines.[6]

-

Dye Reconstitution: Immediately before use, dissolve the Alexa Fluor 430 NHS ester in a small amount of anhydrous DMSO.

-

Conjugation Reaction: Add the reactive dye to the antibody solution while gently stirring. The recommended molar ratio of dye to IgG antibody is typically between 10:1 and 20:1. For other proteins, this may need optimization.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14]

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[14] The first colored band to elute will be the Alexa Fluor 430-conjugated antibody.

-

Determination of Degree of Labeling (DOL): The DOL (moles of dye per mole of protein) can be calculated by measuring the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye (~434 nm).

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[6][14]

General Protocol for Immunofluorescence Staining

This protocol describes a typical indirect immunofluorescence workflow using an Alexa Fluor 430-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips or tissue sections on slides.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS).[15]

-

Blocking Buffer (e.g., 10% horse serum in PBS with 0.1% Triton X-100).[16]

-

Primary Antibody (specific to the target of interest).

-

Alexa Fluor 430-conjugated Secondary Antibody (specific to the host species of the primary antibody).

-

Nuclear Counterstain (e.g., DAPI or Hoechst).

-

Mounting Medium.

Procedure:

-

Sample Preparation: Rinse cells briefly in PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes at room temperature.[16]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.[16]

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[16]

-

Secondary Antibody Incubation: Dilute the Alexa Fluor 430-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[16]

-

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.[16]

-

Counterstaining: Incubate with a nuclear counterstain like DAPI in PBS for 5 minutes.

-

Final Wash and Mounting: Rinse once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm) and the counterstain.

Visualizations: Workflows and Principles

The following diagrams illustrate the key processes described in this guide.

References

- 1. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Alexa Fluor 430 NHS ester | HIBR Gene Diagnostics [hibergene.com]

- 6. ulab360.com [ulab360.com]

- 7. Alexa Fluor 430/Alexa Fluor 430 FluoroFinder [app.fluorofinder.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Fluorophores [microscopy.unc.edu]

- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Spectrum [Alexa Fluor 430] | AAT Bioquest [aatbio.com]

- 12. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]

- 13. cytobase.montp.inserm.fr [cytobase.montp.inserm.fr]

- 14. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. sites.uclouvain.be [sites.uclouvain.be]

Alexa Fluor 430: A Technical Guide for Labeling Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alexa Fluor 430, a versatile fluorophore for labeling proteins and nucleic acids. This document details its spectral properties, provides explicit protocols for conjugation, and outlines key experimental workflows.

Core Properties of Alexa Fluor 430

Alexa Fluor 430 is a fluorescent dye characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, resulting in a yellow-green emission. This significant separation between excitation and emission wavelengths is advantageous for minimizing crosstalk in multicolor imaging experiments. The dye is also recognized for its water solubility and relative pH insensitivity over a broad range, making it a robust choice for various biological applications.[1][2]

Spectral and Physicochemical Characteristics

A summary of the key quantitative data for Alexa Fluor 430 is presented below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 431 - 434 nm | [3][4] |

| Emission Maximum (λem) | 539 - 541 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) | 15,000 - 16,000 cm⁻¹M⁻¹ | [6][7] |

| Molecular Weight | ~701.8 g/mol | [8] |

| Quantum Yield (Φ) | Not specified in available literature. It has been described as a dim dye with a low quantum yield. | |

| Optimal pH Range for Labeling | 7.5 - 8.5 | [4] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |

| Reactivity | Primary amines | [1] |

Labeling Methodologies

Alexa Fluor 430 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (—NH₂) on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and amine-modified nucleic acids to form stable amide bonds.

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for conjugating Alexa Fluor 430 NHS ester to a protein.

Detailed Protocol for Protein Labeling

This protocol is optimized for labeling approximately 1 mg of an IgG antibody but can be adapted for other proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

Alexa Fluor 430 NHS ester

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate (pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer such as PBS. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.

-

The protein concentration should ideally be at least 2 mg/mL for efficient labeling.

-

-

Dye Preparation:

-

Allow the vial of Alexa Fluor 430 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[4]

-

Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored band to elute will be the Alexa Fluor 430-labeled protein. The second, slower-moving band will be the free dye.

-

Collect the fractions containing the labeled protein.

-

-

Characterization (Optional but Recommended):

-